molecular formula C9H9NO5 B3136712 Ethyl 2-hydroxy-5-nitrobenzoate CAS No. 42348-40-3

Ethyl 2-hydroxy-5-nitrobenzoate

Cat. No.: B3136712
CAS No.: 42348-40-3
M. Wt: 211.17 g/mol
InChI Key: KPDLTBYCZXVKQN-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring both a nitro group and a hydroxy group on the benzene ring, along with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-5-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl salicylate (ethyl 2-hydroxybenzoate) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-5-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Aqueous acid or base under reflux conditions.

Major Products Formed

    Reduction: Ethyl 2-amino-5-hydroxybenzoate.

    Substitution: Various ethers or esters depending on the substituent.

    Hydrolysis: 2-hydroxy-5-nitrobenzoic acid.

Scientific Research Applications

Ethyl 2-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-5-nitrobenzoate depends on its specific application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-hydroxy-5-nitrobenzoate can be compared with other nitrobenzoate derivatives, such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-hydroxy-4-nitrobenzoate: Differing in the positions of the hydroxy and nitro groups on the benzene ring.

    Ethyl 2-hydroxy-4-nitrobenzoate: Another positional isomer with the nitro group at the 4-position.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their functional group positions.

Properties

IUPAC Name

ethyl 2-hydroxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)7-5-6(10(13)14)3-4-8(7)11/h3-5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDLTBYCZXVKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-nitrosalicylic acid (10.8 g) in ethanol (100 ml) was added concentrated sulfuric acid (92.0 g) at room temperature and the mixture was heated under reflux for 7.5 hours. After neutralization with aqueous sodium hydroxide, the reaction mixture was extracted with ethyl acetate. The extractant was washed with saturated aqueous sodium hydrogencarbonate, 0.5M hydrochloric acid and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo to give the desired compound (10.7 g, yield 85%) as a yellow solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

1.5 kg (8.2 mol) of 5-nitrosalicylic acid was dissolved in 2000 ml of triethyl orthoformate. The obtained solution was refluxed under heating for 3 hours to remove formed ethanol by distillation. The reaction mixture was cooled and then concentrated under reduced pressure. The obtained residue was crystallized from isopropyl ether to give 1.74 kg of the title compound as a colorless crystal.
Quantity
1.5 kg
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 5-nitrosalicylic acid (10.8 g) in ethanol (100 ml) was added concentrated sulfuric acid (92.0 g) with stirring at room temperature, and the resulting mixture was refluxed for 7.5 hours. After cooling to room temperature, the reaction mixture was neutralized with an aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was washed successively with a saturated aqueous sodium hydrogencarbonate solution, 0.5N hydrochloric acid and a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous magnesium sulfate and evaporated in vacuo to afford the title compound (10.7 g, yield: 85%) as a pale yellow solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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